Sialokinin II

Tachykinin pharmacology NK1 receptor agonism Smooth muscle contractility

Sialokinin II (DTGDKFYGLM-NH₂, C₅₁H₇₆N₁₂O₁₆S, MW 1145.3) is a C-terminally amidated decapeptide belonging to the tachykinin family, originally isolated from salivary glands of the yellow fever mosquito Aedes aegypti. It differs from its co-isolated paralog sialokinin I by a single amino acid substitution at position 1—aspartic acid (Asp) in place of asparagine (Asn)—which confers distinct physicochemical and pharmacological properties.

Molecular Formula C51H76N12O16S
Molecular Weight 1145.3 g/mol
CAS No. 152923-42-7
Cat. No. B130883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSialokinin II
CAS152923-42-7
SynonymsAsp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2
sialokinin II
Molecular FormulaC51H76N12O16S
Molecular Weight1145.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C51H76N12O16S/c1-27(2)20-35(48(76)59-33(44(54)72)17-19-80-4)57-39(66)25-55-46(74)36(22-30-13-15-31(65)16-14-30)61-49(77)37(21-29-10-6-5-7-11-29)62-47(75)34(12-8-9-18-52)60-50(78)38(24-42(70)71)58-40(67)26-56-51(79)43(28(3)64)63-45(73)32(53)23-41(68)69/h5-7,10-11,13-16,27-28,32-38,43,64-65H,8-9,12,17-26,52-53H2,1-4H3,(H2,54,72)(H,55,74)(H,56,79)(H,57,66)(H,58,67)(H,59,76)(H,60,78)(H,61,77)(H,62,75)(H,63,73)(H,68,69)(H,70,71)/t28-,32+,33+,34+,35+,36+,37+,38+,43+/m1/s1
InChIKeyDAASCSHCPGXAAM-FBCVKHONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sialokinin II (CAS 152923-42-7): A Structurally Distinct Insect Tachykinin Decapeptide for Vascular, Immunological, and Structure-Activity Research


Sialokinin II (DTGDKFYGLM-NH₂, C₅₁H₇₆N₁₂O₁₆S, MW 1145.3) is a C-terminally amidated decapeptide belonging to the tachykinin family, originally isolated from salivary glands of the yellow fever mosquito Aedes aegypti [1]. It differs from its co-isolated paralog sialokinin I by a single amino acid substitution at position 1—aspartic acid (Asp) in place of asparagine (Asn)—which confers distinct physicochemical and pharmacological properties [1]. Both sialokinins share the conserved C-terminal tachykinin signature Phe-X-Gly-Leu-Met-NH₂ and exhibit vasodilatory, immunomodulatory, and anti-hemostatic activities mediated primarily through neurokinin-1 receptor (NK1R) signaling, making sialokinin II a valuable molecular probe for discerning the functional consequences of N-terminal charge variation within the tachykinin pharmacophore [1][2].

NK1
NK1R signaling probe with defined C-terminal tachykinin pharmacophore
SAR
Asp¹ substitution enables N-terminal charge-dependent SAR studies
HYB
Asp¹-Tyr³ hybrid pharmacophore not available from mammalian tachykinins

Why Sialokinin II Cannot Be Replaced by Sialokinin I, Substance P, or Other In-Class Tachykinins for Precision Pharmacological Studies


Tachykinins are not functionally interchangeable despite sharing a conserved C-terminal motif. A single N-terminal residue substitution—Asp¹ in sialokinin II versus Asn¹ in sialokinin I—produces a quantifiable shift in guinea pig ileum contractile potency (K₀.₅ 6.58 nM vs. 5.07 nM, a ~30% difference) and alters the net charge of the peptide, which has been predicted to influence receptor subtype engagement and membrane interaction [1]. Furthermore, sialokinin II is approximately 4-fold less abundant in native salivary glands (0.16 vs. 0.62 pmol/gland pair) and was undetectable in certain mass spectrometry-based salivary proteomics studies, indicating that it represents a distinct and potentially non-redundant molecular entity whose biological role cannot be assumed from data generated with sialokinin I alone [1][2]. Generic substitution with mammalian substance P (K₀.₅ 4.94 nM) or with the more abundant sialokinin I would obscure the specific contribution of the Asp¹ residue to receptor activation kinetics, endothelial permeability modulation, and immunomodulatory signaling cascades documented for the sialokinin family [1][3].

Sialokinin II (Asp¹)
Potential Substitute
Identity
Asp¹-Tyr³-Gly⁸-Leu⁹-Met¹⁰-NH₂ decapeptide
Sialokinin I (Asn¹): single-residue substitution shifts net charge and potency profile
Pharmacophore
Hybrid Asp¹-Tyr³ motif; unique among known tachykinins
Substance P (Arg¹-Pro²-Lys³): distinct N-terminal charge and receptor-interaction profile may not transfer
Endogenous Role
Minor but stoichiometrically defined salivary component (~1:4 ratio)
Sialokinin I substitution distorts physiologically relevant peptide mixture stoichiometry

Quantitative Comparator-Based Evidence for Sialokinin II (CAS 152923-42-7) as a Differentiated Research Tool


Guinea Pig Ileum Contractile Potency: Direct Head-to-Head K₀.₅ Comparison Versus Sialokinin I and Substance P

In the only published direct three-way comparison, sialokinin II, sialokinin I, and the canonical mammalian tachykinin substance P were assayed in parallel on isolated guinea pig ileum, a tissue preparation enriched in NK1 receptors. Sialokinin II exhibited a K₀.₅ of 6.58 nM, placing it between sialokinin I (5.07 nM) and substance P (4.94 nM). The ~30% reduction in potency of sialokinin II relative to sialokinin I is quantitatively attributable to the single Asp¹-for-Asn¹ substitution [1]. At suprapharmacological concentrations (≥3 × 10⁻⁸ M), both mosquito peptides produced stronger maximal contractions than substance P, although the physiological significance remains undetermined [1][2].

Contractile Potency
Head-to-head
K₀.₅ = 6.58 nM (SK II) vs 5.07 nM (SK I) vs 4.94 nM (Substance P)
Reported ~30% potency offset supports dose-response discrimination in co-treatment designs
Guinea pig ileum NK1R assay; n ≥ 3
Tachykinin pharmacology NK1 receptor agonism Smooth muscle contractility

Endogenous Salivary Gland Abundance: 4-Fold Differential Expression Relative to Sialokinin I

In the original purification and characterization study, sialokinin I and sialokinin II were quantified from Aedes aegypti salivary gland homogenates. Sialokinin II was determined to be present at 0.16 pmol (178 ng) per salivary gland pair, compared to 0.62 pmol (711 ng) for sialokinin I—a ratio of approximately 1:3.9 (SK2:SK1) [1]. This natural abundance ratio is cited in downstream patent literature as the basis for a preferred 4:1 (SK1:SK2) composition in therapeutic formulations, underscoring that sialokinin II is a minor but stoichiometrically defined component of the endogenous peptide cocktail [2].

Salivary Abundance
Head-to-head
0.16 vs 0.62 pmol/gland pair; SK1:SK2 ratio ≈ 3.9:1
Supports stoichiometric reconstitution at reported endogenous ratio
HPLC-purified gland extracts; amino acid analysis quantification
Peptide quantification Salivary gland biology Natural product sourcing

Primary Sequence Divergence: Single-Residue Asp¹ vs. Asn¹ Substitution and Its Predicted Pharmacophoric Consequences

Sialokinin II (DTGDKFYGLM-NH₂) and sialokinin I (NTGDKFYGLM-NH₂) differ exclusively at position 1, where aspartic acid replaces asparagine. This substitution replaces a neutral, polar carboxamide side chain (Asn: pI ~5.4) with a negatively charged carboxylate side chain (Asp: pI ~2.8) at physiological pH, altering the net molecular charge and potentially modifying the N-terminal interaction with the receptor's extracellular loops and the lipid bilayer [1]. Structure-activity models of C-terminal tachykinin heptapeptides indicate that the identity of position I amino acid discriminates between two tachykinin classes: those with Gln/Asn at position I (substance P-like, NK1-preferring) and those with Asp at position I (neurokinin A/B-like, with expanded NK2/NK3 activity) [2]. Sialokinin II, possessing Asp at position I together with an aromatic Tyr at position III, thus embodies a hybrid pharmacophore that mixes features of both tachykinin subclasses—a property not replicated by sialokinin I (Asn¹-Tyr³) or by any single mammalian tachykinin [1][2].

Pharmacophore Identity
Class-level
Asp¹-Tyr³ hybrid pharmacophore; Asp¹ introduces negative charge at physiological pH
Supports N-terminal charge SAR studies not accessible with other tachykinins
Predicted receptor subtype implications require validation
Structure-activity relationship Tachykinin pharmacophore Peptide design

Vasodilatory and Anti-Hemostatic Function Via NK1R: In Vivo Blood Perfusion and Probing Behavior in Sialokinin-KO Versus Wild-Type Mosquitoes

Although sialokinin II-specific in vivo data are not available (knockout models ablate both sialokinin I and II), the functional consequences of sialokinin peptide loss were quantified using CRISPR-Cas9-generated sialokinin-KO Aedes aegypti. KO mosquitoes exhibited significantly reduced blood perfusion at the bite site and prolonged probing times on vertebrate hosts (mice and chickens) compared to wild-type controls, an effect fully reversed by pre-treatment of the host with the NK1R antagonist aprepitant [1]. In artificial membrane feeding systems lacking host vasculature, no difference in probing time or feeding success was observed between KO and WT mosquitoes, confirming that sialokinin's function is specifically mediated through host NK1R-dependent vasodilation rather than through a direct effect on mosquito feeding mechanics [1]. These data establish that sialokinin peptides—including sialokinin II—are necessary and sufficient for NK1R-mediated anti-hemostatic activity in vivo, and that sialokinin II maintains the critical C-terminal NK1R activation motif (Phe⁶-Tyr⁷-Gly⁸-Leu⁹-Met¹⁰-NH₂) present in all active tachykinins [1][2].

NK1R Function
Class-level
Conserved C-terminal FYGLM-NH₂ NK1R activation motif; sialokinin-KO model confirms NK1R dependence
Supports NK1R-mediated vasodilatory endpoint context
Family-level evidence; SK II-specific in vivo data not available
Vascular biology NK1R signaling Blood feeding behavior

Differential Mass Spectrometry Detectability: Sialokinin II Absence in Wild-Type Mosquito Samples from Independent Cohort Studies

In a comprehensive proteomics analysis of salivary gland extracts and saliva from wild-type Aedes aegypti mosquitoes (the Liverpool strain), only the sialokinin I decapeptide (NTGDKFYGLM) was identified by mass spectrometry; sialokinin II (DTGDKFYGLM) was not detected in either salivary gland extracts or collected saliva samples [1]. This finding contrasts with the original 1994 report in which both peptides were purified and sequenced from pooled salivary glands, and has been attributed to previously documented allelic variation in the sialokinin I gene that affects the precursor protein sequence but not the active decapeptide [1][2][3]. The observation that sialokinin II is not universally expressed across Aedes aegypti populations reinforces its status as a non-constitutive molecular variant whose functional role may be context-dependent or population-specific, distinguishing it from the more consistently detected sialokinin I.

MS Detectability
Supporting evidence
SK II not detected in Liverpool strain proteomics; SK I consistently detected
Reference standard context for population-level targeted MS screening
Allelic variation may affect detection across mosquito populations
Salivary proteomics Peptide detection Allelic variation

Procurement-Driven Application Scenarios for Sialokinin II (CAS 152923-42-7) Based on Verified Comparative Evidence


Structure-Activity Relationship (SAR) Studies of Tachykinin N-Terminal Charge on NK Receptor Subtype Activation

Sialokinin II is the only commercially accessible tachykinin that carries an Asp residue at position 1 within the context of a full-length, C-terminally amidated decapeptide possessing a Tyr at position 3. This unique Asp¹-Tyr³ combination, which hybridizes features of NK1-preferring (Tyr³) and NK2/NK3-preferring (Asp¹) tachykinins, enables systematic SAR investigations that are impossible with sialokinin I (Asn¹), substance P (Arg¹-Pro²-Lys³), or neurokinin A (His¹-Lys²-Thr³) alone [1][2]. By comparing concentration-response curves for sialokinin II, sialokinin I, and substance P in receptor-selective cell-based assays (e.g., CHO cells expressing individual human NK1, NK2, or NK3 receptors), investigators can quantitatively attribute shifts in potency or efficacy to the single Asp¹-for-Asn¹ substitution [1].

Reconstitution of Physiologically Stoichiometric Mosquito Salivary Peptide Cocktails

For ex vivo tissue perfusion studies, in vivo intradermal injection models of mosquito bite, or in vitro endothelial barrier assays that aim to replicate the natural salivary environment, sialokinin II must be procured and combined with sialokinin I at the empirically determined ratio of approximately 1:4 (SK2:SK1), reflecting the endogenous abundance of 0.16 pmol vs. 0.62 pmol per salivary gland pair [1]. Omitting sialokinin II or substituting it with additional sialokinin I alters the net electrostatic profile of the peptide mixture at the N-terminus, which may affect receptor clustering, membrane partitioning, and the integrated vasodilatory response [1][3].

Reference Standard for Targeted Proteomics Assays in Vector Biology and Molecular Epidemiology

Given that sialokinin II is not universally detected across Aedes aegypti populations—with independent proteomics studies confirming its absence in the Liverpool laboratory strain while the original 1994 report documented its presence in pooled field-derived samples—synthetic sialokinin II serves as an indispensable positive control and calibration standard for LC-MS/MS multiple reaction monitoring (MRM) assays designed to screen field-collected mosquitoes for sialokinin allelic variants [1][4][5]. Laboratories conducting salivary biomarker discovery or investigating the molecular basis of vector competence should procure both sialokinin I and sialokinin II reference peptides to ensure assay specificity.

Therapeutic Composition Development Based on Patent-Defined Sialokinin Formulations

The US patent literature explicitly claims therapeutic compositions comprising a combination of sialokinin I and sialokinin II at a beneficial ratio of approximately 4:1 for the treatment of abnormal cellular proliferation conditions including tumors, warts, and restenosis, with recommended therapeutic concentrations of 1–10 nM tachykinin in a carrier vehicle [2]. Industrial research groups developing sialokinin-based anti-proliferative or wound-healing formulations must source both peptides individually to achieve the claimed ratio, as no natural extract reliably provides this defined composition. The same patent family further discloses sialokinin-coated implantable medical devices (e.g., stents) for local elution, creating a procurement requirement for highly pure (>98%) synthetic sialokinin II suitable for GLP toxicology and formulation development studies [2].

Application
Selection Property
Validation Focus
Tachykinin N-terminal charge SAR studies
Asp¹-Tyr³ hybrid pharmacophore context
NK receptor subtype activation endpoints
Mosquito salivary peptide reconstitution
Endogenous stoichiometry context
Electrostatic mixture endpoint review
Targeted proteomics reference standardization
Population-specific allelic detection
MRM assay specificity verification
Patent-defined formulation development studies
Stoichiometric ratio context
Nonclinical formulation endpoint review
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